1H-Indole, 6-bromo-3-iodo-
Overview
Description
“1H-Indole, 6-bromo-3-iodo-” is an organic building block . It is part of a wide range of heterocyclic indoles and their derivatives are often used in the manufacturing of drugs, with common applications in the treatment of bacterial and viral infections .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular formula of “1H-Indole, 6-bromo-3-iodo-” is C8H6BrN . The molecular weight is 196.04 .Chemical Reactions Analysis
“1H-Indole, 6-bromo-3-iodo-” undergoes palladium-catalyzed reaction with 2- (4-fluorophenyl)ethylpiperazine to afford the carbonylation products .Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Indole, 6-bromo-3-iodo-” include a melting point of 92-96 °C (lit.), a boiling point of 70-75°C at 0.01mm, and a density of 1.660±0.06 g/cm3 (Predicted) . It is a white to brown powder that is sensitive to air and light .Scientific Research Applications
Synthesis and Chemical Applications
- Copper-Catalyzed C–C Coupling : Indoles, including those with bromo and iodo substituents, have been utilized in copper-catalyzed C–C coupling and cyclization reactions. For instance, 2-(2-Bromoaryl)-1H-indoles coupled with 1,3-diketones have led to the synthesis of indolo[2,1-a]isoquinolines, showcasing the utility of these compounds in constructing complex molecular architectures (Lee et al., 2018).
- Palladium-Catalyzed Intramolecular Annulation : Polyhalogenated indoles have been synthesized through palladium-catalyzed intramolecular annulation, demonstrating the versatility of indoles in creating gamma-carboline derivatives and heteropolycycles with potential pharmaceutical applications (Zhang & Larock, 2003).
Biological and Medicinal Applications
- Marine Natural Products : The marine environment has been a rich source of polyhalogenated indoles, such as those isolated from the red alga Rhodophyllis membranacea. These compounds, including bromo-chloro-iodoindoles, have shown cytotoxic and antifungal activities, highlighting their potential in drug discovery (Woolner et al., 2016).
- Anticancer Agents : Research has identified bromo- and iodo-indoles with significant anticancer properties. For example, 3-Bromo-1-Ethyl-1H-Indole was found to have potent inhibitory effects on GST isozymes, presenting a promising avenue for the development of new anticancer agents (Yılmaz et al., 2020).
Material Science and Other Applications
- Crystal Structure Analysis : The study of polyhalogenated indoles has extended into material sciences, where their intermolecular interactions and crystal structures have been analyzed. Such studies offer insights into the properties of these compounds, which could be relevant for the design of new materials (Barakat et al., 2017).
Future Directions
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The investigation of novel methods of synthesis have attracted the attention of the chemical community . The development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation, is a promising future direction .
Mechanism of Action
Target of Action
The primary targets of 1H-Indole, 6-bromo-3-iodo- are likely to be various cellular receptors, given that indole derivatives are known to bind with high affinity to multiple receptors . Indoles play a significant role in cell biology and are found in many important synthetic drug molecules .
Mode of Action
The mode of action of 1H-Indole, 6-bromo-3-iodo- involves its interaction with these cellular targets. The compound binds to the receptors, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by 1H-Indole, 6-bromo-3-iodo- are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
For instance, one source suggests that similar compounds have high gastrointestinal absorption , which could potentially enhance bioavailability.
Result of Action
The molecular and cellular effects of 1H-Indole, 6-bromo-3-iodo-'s action would depend on its specific targets and the pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They bind with high affinity to multiple receptors, making them valuable for developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indole derivatives have been a subject of study .
Dosage Effects in Animal Models
Indole derivatives have been studied for their effects at various dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-bromo-3-iodo-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYNNMMSFTUOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718771 | |
Record name | 6-Bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372077-73-1 | |
Record name | 6-Bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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